molecular formula C11H14N2O2 B8526141 2-Cyano-3-(3-pyridyl)propionaldehyde dimethylacetal

2-Cyano-3-(3-pyridyl)propionaldehyde dimethylacetal

Cat. No. B8526141
M. Wt: 206.24 g/mol
InChI Key: SYIXJBALRJMLRS-UHFFFAOYSA-N
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Patent
US06946554B2

Procedure details

A mixture of 2-dimethoxymethyl-3-(3-pyridyl)acrylonitrile, obtained according to the process of Example 4 (20.4 6, 0.1 mol), absolute ethanol (200 mL) and sodium borohydride (1.6 g, 0.042 mol) was stirred at room temperature overnight. Most of the ethanol was evaporated in vacuo and the residue was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was separated, washed with saturated brine, dried (Na2SO4) and evaporated in vacuo. The residual oil was distilled in vacuo to give a pale-yellow oil (19.1 g, 93%), bp. 130-140° C. (0.2 mm Hg).
Name
2-dimethoxymethyl-3-(3-pyridyl)acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:14][CH3:15])[C:4](=[CH:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[C:5]#[N:6].[BH4-].[Na+]>C(O)C>[CH3:15][O:14][CH:3]([O:2][CH3:1])[CH:4]([C:5]#[N:6])[CH2:7][C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-dimethoxymethyl-3-(3-pyridyl)acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C#N)=CC=1C=NC=CC1)OC
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
Most of the ethanol was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(CC=1C=NC=CC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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